

An In-depth Technical Guide to the Synthesis of Lidocaine Methiodide

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Compound of Interest

Compound Name: Lidocaine methiodide

Cat. No.: B1675313

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Lidocaine Methiodide**, a quaternary ammonium derivative of the widely used local anesthetic, Lidocaine. This document details the chemical pathway, experimental protocols, and characterization data for this compound, which is of significant interest in pharmacological research.

Introduction

Lidocaine Methiodide is a permanently charged analog of Lidocaine, formed by the quaternization of the tertiary amine in the Lidocaine molecule. This structural modification prevents the molecule from crossing the blood-brain barrier and alters its pharmacological properties. The synthesis is a straightforward N-alkylation reaction, specifically a methylation, which is a common strategy in medicinal chemistry to modify the bioactivity and pharmacokinetic profile of a parent compound.

Synthesis Pathway

The synthesis of **Lidocaine Methiodide** is a single-step process starting from Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The tertiary amine group in Lidocaine acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the creation of a quaternary ammonium salt, **Lidocaine Methiodide**. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

The general reaction scheme is as follows:

This quaternization reaction is typically carried out in a suitable organic solvent.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **Lidocaine Methiodide**.

Materials:

- Lidocaine (free base)
- Methyl Iodide (CH_3I)
- Acetonitrile (CH_3CN) or another suitable aprotic solvent
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Lidocaine (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.

- **Addition of Methyl Iodide:** To the stirred solution of Lidocaine, add an excess of methyl iodide (typically 1.5 to 3 equivalents). The reaction is often exothermic.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Product Isolation:** Upon completion of the reaction, the product, **Lidocaine Methiodide**, often precipitates out of the solution as a white solid. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.
- **Purification:** The precipitated solid is collected by vacuum filtration using a Büchner funnel. The collected solid is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and impurities.
- **Drying:** The purified **Lidocaine Methiodide** is dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Lidocaine Methiodide**.

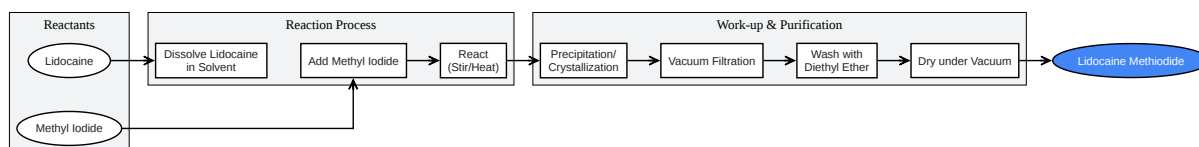
| Parameter | Value |
|-----------------------------------|---------------------------------------|
| Reactants | |
| Lidocaine (Molar Mass) | 234.34 g/mol |
| Methyl Iodide (Molar Mass) | 141.94 g/mol |
| Product | |
| Lidocaine Methiodide (Molar Mass) | 376.28 g/mol |
| Reaction Conditions | |
| Solvent | Acetonitrile or other aprotic solvent |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Varies (monitor by TLC) |
| Characterization | |
| Melting Point | Not available in search results |
| Yield | Not available in search results |
| Spectroscopic Data | |
| ¹ H NMR (ppm) | Not available in search results |
| ¹³ C NMR (ppm) | Not available in search results |
| IR (cm ⁻¹) | Not available in search results |

Note: Specific quantitative data such as melting point, yield, and spectroscopic data were not available in the provided search results. This information would typically be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Lidocaine Methiodide**.

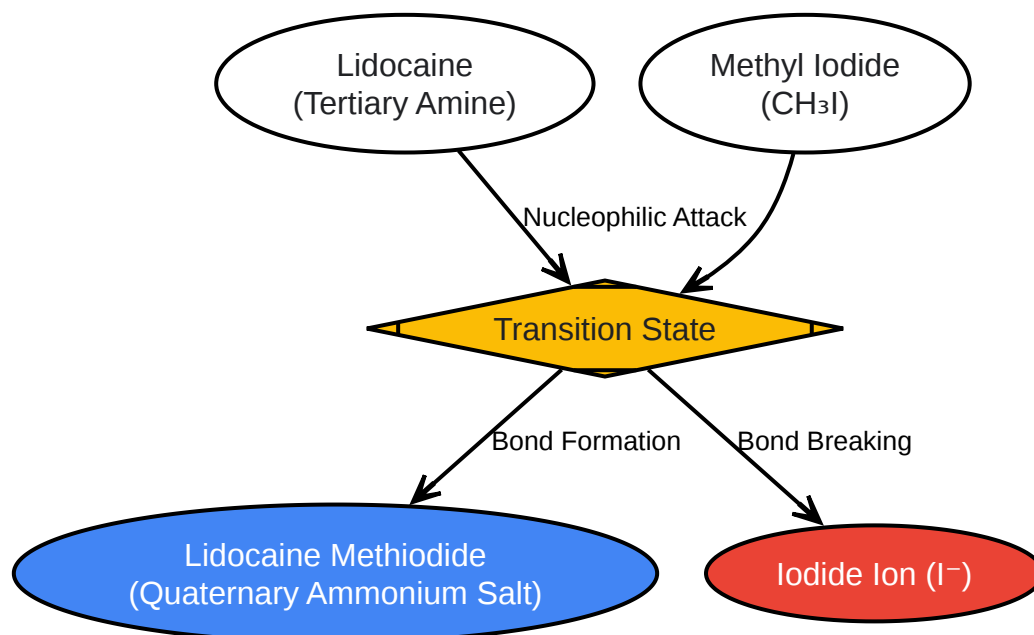


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Caption: Workflow for the synthesis of **Lidocaine Methiodide**.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the SN2 reaction mechanism for the synthesis of **Lidocaine Methiodide**.



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